molecular formula C10H9FN2O2 B1175567 4-Formylindole CAS No. 1047-86-6

4-Formylindole

Cat. No.: B1175567
CAS No.: 1047-86-6
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Description

4-Formylindole, also known as indole-4-carbaldehyde, is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. The compound features an aldehyde group attached to the fourth position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formylindole can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxymethylindole using oxidizing agents such as manganese dioxide or potassium permanganate . Another method includes the Vilsmeier-Haack reaction, where indole reacts with N,N-dimethylformamide and phosphorus oxychloride to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of method depends on the desired yield, purity, and specific industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 4-Formylindole undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom and the second position of the ring.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products:

Scientific Research Applications

4-Formylindole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-formylindole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition or modulation of their activity. This interaction is crucial in the development of this compound-based drugs targeting specific enzymes or receptors .

Comparison with Similar Compounds

    Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.

    Indole-2-carbaldehyde: Aldehyde group at the second position.

    Indole-5-carbaldehyde: Aldehyde group at the fifth position.

Comparison: 4-Formylindole is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional difference can lead to variations in biological activity and chemical properties, making this compound a distinct and valuable compound in research and industry .

Properties

CAS No.

1047-86-6

Molecular Formula

C10H9FN2O2

Molecular Weight

0

Origin of Product

United States

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